REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:25]=[C:24]([CH3:26])[C:5]2[N:6](C(OC(C)(C)C)=O)[CH2:7][CH2:8][CH:9](C(OCC)=O)[C:10](=[O:11])[C:4]=2[CH:3]=1.CC1C=C(C)C2N(C(OC(C)(C)C)=O)CCC(C(OC)=O)C(=O)C=2C=1.[ClH:52].N#N>CC(O)C>[ClH:52].[CH3:1][C:2]1[CH:25]=[C:24]([CH3:26])[C:5]2[NH:6][CH2:7][CH2:8][CH2:9][C:10](=[O:11])[C:4]=2[CH:3]=1 |f:5.6|
|
Name
|
teflon
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
tert-butyl 4-ethyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1,4-dicarboxylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC2=C(N(CCC(C2=O)C(=O)OCC)C(=O)OC(C)(C)C)C(=C1)C
|
Name
|
tert-butyl 4-methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1,4-dicarboxylate
|
Quantity
|
1286 g
|
Type
|
reactant
|
Smiles
|
CC1=CC2=C(N(CCC(C2=O)C(=O)OC)C(=O)OC(C)(C)C)C(=C1)C
|
Name
|
|
Quantity
|
1.87 L
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
CC(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
Stir the resulting slurry for about 1-2 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Charge a 5 L flask
|
Type
|
CUSTOM
|
Details
|
equipped, with an overhead stirrer
|
Type
|
TEMPERATURE
|
Details
|
heating mantle
|
Type
|
CUSTOM
|
Details
|
thermocouple, nitrogen purge
|
Type
|
CUSTOM
|
Details
|
In a separate 12 L flask, equipped with an overhead stirrer
|
Type
|
TEMPERATURE
|
Details
|
heating mantle
|
Type
|
CUSTOM
|
Details
|
thermocouple, and nitrogen purge to a scrubber
|
Type
|
ADDITION
|
Details
|
add 5 N NaOH (1 L) and H2O (3 L)
|
Type
|
CUSTOM
|
Details
|
while flushing with N2
|
Type
|
CUSTOM
|
Details
|
to remove the off gases
|
Type
|
CUSTOM
|
Details
|
from the reaction
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
warm the resulting mixture to 80° C.
|
Type
|
CUSTOM
|
Details
|
flush
|
Type
|
TEMPERATURE
|
Details
|
to cool to less than about 20° C
|
Type
|
CUSTOM
|
Details
|
the resulting reaction mixture to a 22 L flask
|
Type
|
CUSTOM
|
Details
|
separate the layers
|
Type
|
WASH
|
Details
|
Wash the aqueous layer with MTBE (2×2 L)
|
Type
|
WASH
|
Details
|
Combine the organic washings and wash with brine (2 L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry over MgSO4
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
WASH
|
Details
|
rinse with MTBE
|
Type
|
CONCENTRATION
|
Details
|
Concentrate the filtrate to a dark oil
|
Type
|
DISSOLUTION
|
Details
|
Dissolve in IPA (8 volumes)
|
Type
|
CUSTOM
|
Details
|
transfer to a 12 L flask
|
Type
|
CUSTOM
|
Details
|
equipped with an overhead stirrer
|
Type
|
ADDITION
|
Details
|
thermocouple, 1 L addition funnel
|
Type
|
CUSTOM
|
Details
|
N2 purge
|
Type
|
ADDITION
|
Details
|
Charge the addition funnel with HCl (conc. 765 mL)
|
Type
|
ADDITION
|
Details
|
add
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
WASH
|
Details
|
rinse the solids with cold IPA (3×500 mL)
|
Type
|
CUSTOM
|
Details
|
dry the solid over night at about 50° C.
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.CC1=CC2=C(NCCCC2=O)C(=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 561 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |